4-ethoxy-N-(3-ethylphenyl)benzamide

PNMT inhibition Enzyme kinetics Binding affinity

Sourcing 4-ethoxy-N-(3-ethylphenyl)benzamide for your drug discovery program? This N-aryl benzamide is an essential SAR probe for PNMT-related research. The critical 4-ethoxy substitution dramatically reduces target binding affinity (~650-fold vs. des-ethoxy analog), making it an ideal negative control for high-throughput screening. Its well-characterized structure, confirmed by 1H NMR and unique InChIKey, ensures assay specificity and validity. Avoid generic substitutions that could lead to irreproducible results. Secure this specific compound for reliable comparative studies.

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
Cat. No. B4577498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(3-ethylphenyl)benzamide
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC
InChIInChI=1S/C17H19NO2/c1-3-13-6-5-7-15(12-13)18-17(19)14-8-10-16(11-9-14)20-4-2/h5-12H,3-4H2,1-2H3,(H,18,19)
InChIKeyCPVRIVYBBXWHDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 22 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-N-(3-ethylphenyl)benzamide: Chemical Identity and Baseline Specifications for Procurement


4-Ethoxy-N-(3-ethylphenyl)benzamide (C17H19NO2, MW 269.34 g/mol) is a synthetic N-aryl benzamide derivative featuring a 4-ethoxy substituted benzoyl moiety linked to a 3-ethylphenyl amine group . The compound is characterized by a single rotatable amide bond and a para-ethoxy substituent, structural features that distinguish it from simpler benzamide analogs. Spectroscopic characterization data, including 1H NMR in DMSO-d6, are available, confirming structural identity [1]. The compound is supplied as a research-grade small molecule with reported HPLC purity levels, and its InChIKey (CPVRIVYBBXWHDC-UHFFFAOYSA-N) provides a unique, machine-readable identifier for unambiguous chemical registration and procurement .

Why 4-Ethoxy-N-(3-ethylphenyl)benzamide Cannot Be Interchanged with Generic Benzamides: The Critical Role of 4-Ethoxy Substitution


Substitution of 4-ethoxy-N-(3-ethylphenyl)benzamide with structurally related benzamides, such as N-(3-ethylphenyl)benzamide or 4-ethoxybenzamide, is not scientifically valid due to profound differences in target engagement and biochemical potency. The presence of the 4-ethoxy group on the benzoyl ring dramatically alters binding affinity. For instance, the parent compound N-(3-ethylphenyl)benzamide (lacking the 4-ethoxy group) exhibits a Ki of 1.70E+3 nM against bovine PNMT, whereas the 4-ethoxy substituted analog displays a Ki of 1.11E+6 nM, representing a ~650-fold decrease in binding affinity [1] [2]. This demonstrates that the 4-ethoxy moiety is not an inert substituent but a critical determinant of molecular recognition. Conversely, 4-ethoxybenzamide, which lacks the N-aryl 3-ethylphenyl group, has no documented PNMT inhibitory activity, underscoring the essential role of the N-phenyl substitution for target interaction. Generic substitution would therefore result in unpredictable and likely divergent biological outcomes, rendering experimental results irreproducible and undermining the validity of comparative studies.

4-Ethoxy-N-(3-ethylphenyl)benzamide: Quantitative Comparative Evidence for Scientific Selection


PNMT Inhibition: ~650-Fold Weaker Binding than Des-Ethoxy Analog

4-Ethoxy-N-(3-ethylphenyl)benzamide demonstrates markedly reduced inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) compared to its des-ethoxy analog N-(3-ethylphenyl)benzamide. This difference is attributed to the 4-ethoxy substituent, which likely introduces unfavorable steric or electronic interactions within the enzyme's active site. In a radiochemical assay using bovine adrenal PNMT, the compound exhibited a Ki of 1.11E+6 nM (1.11 mM), whereas the parent compound N-(3-ethylphenyl)benzamide showed a Ki of 1.70E+3 nM (1.7 µM) [1] [2]. This represents a ~650-fold reduction in binding affinity, underscoring the critical and detrimental impact of the 4-ethoxy group on target engagement.

PNMT inhibition Enzyme kinetics Binding affinity

Sub-Micromolar PNMT Inhibition: Class Comparison to Potent Tetrahydroisoquinoline Inhibitors

While 4-ethoxy-N-(3-ethylphenyl)benzamide exhibits weak PNMT inhibition (Ki = 1.11E+6 nM), potent PNMT inhibitors such as PNMT-IN-1 achieve picomolar binding affinity (Ki = 1.2 nM) [1] . This stark difference in potency highlights the utility of 4-ethoxy-N-(3-ethylphenyl)benzamide as a negative control or a reference compound for benchmarking assay sensitivity, rather than as a lead compound for PNMT-targeted drug discovery. The ~925,000-fold difference in Ki values underscores the critical role of specific pharmacophoric elements, such as the tetrahydroisoquinoline core and sulfonamide moieties present in PNMT-IN-1, for achieving high-affinity PNMT inhibition. Therefore, selection of this compound is appropriate for studies requiring a structurally related but weakly active PNMT binder, such as in selectivity profiling or as a control for high-throughput screening assay development.

PNMT inhibition Drug discovery Selectivity

Physicochemical Distinction: Increased Lipophilicity via 4-Ethoxy Substitution

The 4-ethoxy substituent on the benzoyl ring significantly increases the lipophilicity of the compound compared to its parent N-(3-ethylphenyl)benzamide. While exact logP values are not experimentally reported for both compounds in the same study, the molecular structures allow for a class-level inference: the addition of an ethoxy group (-O-CH2-CH3) to the benzoyl ring introduces additional hydrophobic surface area and hydrogen bond acceptor capacity, which typically increases logP by approximately 0.5-1.0 log units compared to the unsubstituted analog [1]. This shift in lipophilicity can affect membrane permeability, solubility, and non-specific protein binding, making the compound a valuable tool for studying the impact of lipophilic modifications on benzamide pharmacokinetics or for use in assays where reduced aqueous solubility is desirable (e.g., to mimic certain drug-like properties).

Lipophilicity ADME Physicochemical properties

Structural Confirmation: Unique 1H NMR Fingerprint for Identity Verification

The 1H NMR spectrum of 4-ethoxy-N-(3-ethylphenyl)benzamide, acquired in DMSO-d6, provides a unique and verifiable fingerprint for confirming structural identity and purity upon procurement [1]. The spectrum displays characteristic signals for the ethoxy group (-O-CH2-CH3), the N-aryl 3-ethylphenyl group, and the benzamide aromatic protons. This spectroscopic data distinguishes the compound from regioisomers, such as 3-ethoxy-N-(4-ethylphenyl)benzamide, and from other close analogs that may co-elute or be misidentified in routine analytical methods. Access to a reference spectrum is a critical quality assurance tool for ensuring that the material received matches the intended structure, thereby preventing costly experimental errors.

Analytical chemistry NMR spectroscopy Quality control

Synthetic Accessibility: Generic Amide Coupling Route Shared with Benzamide Class

4-Ethoxy-N-(3-ethylphenyl)benzamide is synthesized via standard amide coupling methodologies, typically involving the reaction of 4-ethoxybenzoic acid or its activated derivative with 3-ethylaniline [1]. This synthetic route is well-established and shared with a broad class of N-aryl benzamides, making the compound readily accessible and cost-effective for large-scale screening or SAR studies. However, the specific substitution pattern (4-ethoxy on the benzoyl ring, 3-ethyl on the aniline) distinguishes it from other commercially available benzamides. The synthesis does not require chiral resolution or complex protecting group strategies, which contributes to its relatively low cost and high availability compared to more synthetically challenging analogs. This ease of synthesis ensures consistent supply and scalability for research applications, a practical consideration for procurement and experimental planning.

Organic synthesis Amide bond formation Medicinal chemistry

High-Impact Applications for 4-Ethoxy-N-(3-ethylphenyl)benzamide in Drug Discovery and Chemical Biology


Negative Control for PNMT Inhibitor Screening Assays

Due to its weak binding affinity for PNMT (Ki = 1.11E+6 nM), 4-ethoxy-N-(3-ethylphenyl)benzamide serves as an ideal negative control or 'inactive' comparator in high-throughput screening campaigns aimed at identifying novel PNMT inhibitors [1]. Its structural similarity to active benzamide inhibitors (e.g., N-(3-ethylphenyl)benzamide with Ki = 1.70E+3 nM) but stark difference in potency allows researchers to define assay sensitivity windows and validate that observed inhibitory effects are target-specific rather than due to non-specific compound interference [2].

Structure-Activity Relationship (SAR) Probe for 4-Ethoxy Effects on Target Engagement

The compound is a key SAR probe for delineating the impact of 4-ethoxy substitution on benzamide-enzyme interactions. The ~650-fold reduction in PNMT binding affinity relative to the des-ethoxy analog provides a quantitative benchmark for the deleterious effect of this substituent [1] [2]. Researchers can use this compound in comparative studies with other 4-substituted benzamides to map steric and electronic requirements of the PNMT active site, guiding the rational design of more potent inhibitors.

Physicochemical Property Benchmarking in ADME Optimization

The increased lipophilicity conferred by the 4-ethoxy group makes 4-ethoxy-N-(3-ethylphenyl)benzamide a useful tool for studying how lipophilic modifications affect membrane permeability, solubility, and metabolic stability in benzamide series. Comparative studies with the parent N-(3-ethylphenyl)benzamide can quantify the impact of the ethoxy group on logD, plasma protein binding, and microsomal clearance, providing valuable data for optimizing ADME properties in lead optimization programs [1].

Analytical Reference Standard for Benzamide Identity Confirmation

The well-characterized 1H NMR spectrum of 4-ethoxy-N-(3-ethylphenyl)benzamide provides a reliable reference for confirming the identity and purity of this specific compound, as well as for distinguishing it from regioisomers and closely related analogs [1]. This is particularly valuable in quality control workflows for compound management, ensuring that screening libraries contain the correct chemical entities and preventing misidentification that could lead to flawed biological data.

Technical Documentation Hub

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